molecular formula C10H9FN2O B1285348 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine CAS No. 915919-94-7

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

Cat. No.: B1285348
CAS No.: 915919-94-7
M. Wt: 192.19 g/mol
InChI Key: HXTCHTAPZWBENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for 4-Fluorophenol, a related compound, indicates that it is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage .

Future Directions

While specific future directions for “4-(4-Fluorophenyl)-3-methylisoxazol-5-amine” were not found, research into similar compounds is ongoing. For example, 18 F flurpiridaz, a PET myocardial perfusion imaging radiotracer, is currently undergoing phase 3 multicenter clinical trials .

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as epoxide hydrolase, which catalyzes the final step in the biosynthesis of proinflammatory mediators . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a higher potency dopamine reuptake inhibitor, affecting dopamine signaling pathways . This modulation can lead to changes in cellular responses, including alterations in neurotransmitter levels and receptor activity. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, it binds to the dopamine transporter, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft . This inhibition can lead to enhanced dopaminergic signaling and subsequent changes in cellular activity. Additionally, this compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low doses of the compound can produce therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . Higher doses may lead to toxic or adverse effects, including neurotoxicity and alterations in normal physiological functions. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and excretion. The compound undergoes metabolic processes such as N-dealkylation and aromatic hydroxylation, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of the compound. The effects on metabolic flux and metabolite levels can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacodynamics. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTCHTAPZWBENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586225
Record name 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-94-7
Record name 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.